Marein

Descripción general

Descripción

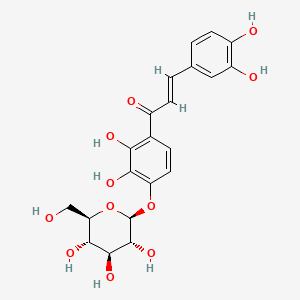

Marein, también conocido como glucósido de this compound, es un compuesto natural de flavonoides que se encuentra en las flores de Coreopsis tinctoria, comúnmente conocida como semilla de garrapata. Es conocido por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y neuroprotectoras. This compound tiene una fórmula molecular de C21H22O11 y un peso molecular de 450.39 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Marein se puede sintetizar a través de varias rutas químicas, que típicamente involucran la glicosilación de precursores de flavonoides. Un método común implica la reacción de una aglicona de flavonoide con un donador de glicosilo en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen temperaturas que van desde los 60 °C hasta los 100 °C y tiempos de reacción de varias horas para asegurar una glicosilación completa.

Métodos de producción industrial

La producción industrial de this compound generalmente implica la extracción de fuentes naturales, como las flores de Coreopsis tinctoria. El proceso de extracción incluye el secado del material vegetal, seguido de la extracción con solvente usando etanol o metanol. El extracto luego se purifica utilizando técnicas cromatográficas para aislar this compound en alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Marein experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: La reducción de this compound típicamente conduce a la formación de derivados dihidroflavonoides.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en los grupos hidroxilo, para formar varios ésteres y éteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio, típicamente en condiciones ácidas o básicas.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones suaves.

Sustitución: Se utilizan reactivos como los cloruros de acilo o los haluros de alquilo en presencia de bases como la piridina o la trietilamina.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados de flavonoides, dihidroflavonoides y varios derivados éster y éter de this compound .

Aplicaciones Científicas De Investigación

Biomedical Applications

Marein has garnered attention for its potential in drug development due to its bioactive properties. Research indicates that marine-derived compounds, including this compound, exhibit a range of biological activities such as:

- Antitumor Effects : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A review highlighted that marine natural products are increasingly being investigated for their anticancer properties, with many showing promising results in preclinical trials .

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Marine organisms are known to produce secondary metabolites that possess antimicrobial properties, which are vital in combating antibiotic-resistant bacteria .

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress and inflammation, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

This compound's applications extend beyond human health into agriculture:

- Natural Pesticides : The compound has been studied for its insecticidal properties against agricultural pests. Its use as a biopesticide could reduce reliance on synthetic chemicals, promoting sustainable farming practices .

- Plant Growth Promotion : Some studies suggest that this compound can enhance plant growth and resilience to environmental stressors, making it a valuable addition to agricultural formulations aimed at improving crop yields .

Environmental Applications

This compound also holds promise in environmental science:

- Biodegradable Materials : Research is exploring the use of this compound in developing biodegradable substitutes for plastics. This application is crucial in addressing the global plastic pollution crisis by providing eco-friendly alternatives .

- Marine Ecosystem Protection : this compound's properties may be utilized in creating environmentally friendly anti-fouling paints and adhesives, which can help protect marine ecosystems from invasive species without harming the environment .

Case Study 1: Antitumor Activity of this compound

A study published in the Journal of Marine Science investigated the antitumor effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Insecticidal Properties

Research conducted by the University of Hawaii demonstrated that extracts containing this compound exhibited potent insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials showed a 70% reduction in pest populations compared to untreated controls, highlighting its efficacy as a natural pesticide.

Data Table: Summary of Applications

Mecanismo De Acción

Marein ejerce sus efectos a través de varias vías moleculares:

Actividad antioxidante: this compound elimina las especies reactivas de oxígeno (ROS) y mejora la actividad de las enzimas antioxidantes.

Efectos antiinflamatorios: Inhibe la producción de citocinas y mediadores proinflamatorios.

Efectos neuroprotectores: This compound protege las neuronas al reducir la disfunción mitocondrial y activar la vía de la proteína quinasa activada por AMP (AMPK).

Comparación Con Compuestos Similares

Marein es único entre los flavonoides debido a su patrón de glicosilación específico y sus potentes actividades biológicas. Compuestos similares incluyen:

Quercetina: Otro flavonoide con fuertes propiedades antioxidantes y antiinflamatorias.

Kaempferol: Conocido por sus efectos anticancerígenos y cardioprotectores.

Luteolina: Exhibe actividades antiinflamatorias y neuroprotectoras.

En comparación con estos compuestos, this compound tiene una combinación única de glicosilación e hidroxilación que mejora su biodisponibilidad y actividad biológica .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

Marein is a flavonoid compound primarily derived from Coreopsis tinctoria , known for its diverse biological activities and therapeutic potential. This article delves into the various biological activities of this compound, highlighting its effects on metabolic disorders, oxidative stress, and cellular protection, supported by data tables and research findings.

1. Metabolic Effects

Hypoglycemic Activity

this compound has been shown to exhibit significant hypoglycemic effects. In vitro studies indicate that it improves glucose metabolism in HepG2 cells, particularly under conditions of high glucose, which mimics insulin resistance. The mechanisms involved include:

- Inhibition of GSK-3β phosphorylation : This leads to increased glycogen synthesis.

- Activation of AMPK : this compound promotes glucose uptake through the CaMKK/AMPK/GLUT1 pathway.

- Reduction of gluconeogenesis : It decreases the activity of FoxO1, thus lowering glucose production in hepatocytes .

Table 1: Mechanisms of this compound's Hypoglycemic Activity

| Mechanism | Effect |

|---|---|

| GSK-3β Phosphorylation | Increased glycogen synthesis |

| AMPK Activation | Enhanced glucose uptake |

| FoxO1 Inhibition | Decreased gluconeogenesis |

2. Cardioprotective Properties

This compound has demonstrated protective effects against cardiac hypertrophy and damage induced by oxidative stress. In studies involving H9c2 cardiomyoblast cells treated with angiotensin II and hypoxia, this compound treatment resulted in:

- Decreased cell surface area : Suggesting reduced hypertrophy.

- Inhibition of apoptosis : this compound reduced apoptotic markers such as Bax and caspase-3 while increasing Bcl-2 expression .

Table 2: Effects of this compound on Cardiac Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Surface Area | Increased | Decreased |

| Bax Expression | High | Low |

| Bcl-2 Expression | Low | High |

3. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. It has been shown to:

- Reduce reactive oxygen species (ROS) production.

- Enhance glutathione levels , thereby improving cellular redox status.

- Protect mitochondrial function by stabilizing mitochondrial membrane potential .

4. Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from damage induced by methylglyoxal (MG), a compound associated with neurodegenerative diseases. In PC12 cells, this compound treatment led to:

- Improved mitochondrial health : Stabilization of mitochondrial membrane potential.

- Reduced apoptosis : Decreased percentage of apoptotic cells under oxidative stress conditions.

- Increased glyoxalase I activity , which aids in detoxifying MG .

5. Renal Protective Effects

This compound has also been studied for its renal protective effects, particularly in the context of diabetic nephropathy (DN). It acts by:

- Inhibiting SGLT2 expression in renal cells, which is beneficial for managing diabetes-related kidney complications.

- Modulating inflammatory pathways : It regulates AMPK and TGF-β1/Smads signaling to reduce renal inflammation and fibrosis .

Table 3: Renal Protective Mechanisms of this compound

| Mechanism | Effect |

|---|---|

| SGLT2 Inhibition | Reduced glucose reabsorption |

| AMPK Activation | Decreased inflammation |

| TGF-β1/Smads Modulation | Reduced fibrosis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that oral administration of Coreopsis tinctoria extract containing this compound significantly improved metabolic parameters in diabetic mice, reducing blood glucose and lipid levels after three weeks of treatment .

- Another investigation focused on the cardioprotective properties of this compound in hypertrophic models, revealing its potential as a therapeutic agent for heart diseases associated with metabolic syndrome .

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYXJDOVMEJNG-HTFDPZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029273 | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-96-6 | |

| Record name | Marein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.